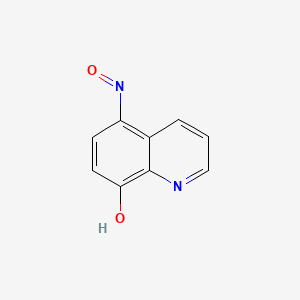

5-Nitroso-8-hydroxyquinoline

Descripción general

Descripción

Las histonas desacetilasas son enzimas que eliminan los grupos acetilo de un aminoácido ε-N-acetil lisina en una histona, lo que hace que las histonas envuelvan el ADN de manera más estrecha y eviten la transcripción . Este compuesto ha mostrado una actividad antiproliferativa significativa en varias líneas celulares de cáncer, incluidas las células de cáncer de mama humano MCF-7 .

Métodos De Preparación

La síntesis de NSC 3852 implica la nitración de la 8-hidroxiquinolina para formar 5-nitroso-8-quinolinol. Las condiciones de reacción típicamente incluyen el uso de ácido nítrico y ácido sulfúrico como agentes de nitración. La reacción se lleva a cabo bajo una temperatura controlada para garantizar la nitración selectiva en la posición deseada del anillo de quinolina .

Los métodos de producción industrial para NSC 3852 no están ampliamente documentados, pero la síntesis de laboratorio proporciona una base para ampliar la producción. El compuesto se purifica típicamente mediante recristalización o cromatografía para lograr los altos niveles de pureza necesarios para las aplicaciones de investigación .

Análisis De Reacciones Químicas

NSC 3852 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: NSC 3852 se puede oxidar para formar varios derivados de quinolina. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: El grupo nitroso en NSC 3852 se puede reducir a un grupo amino utilizando agentes reductores como borohidruro de sodio o gas hidrógeno en presencia de un catalizador.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de NSC 3852 puede llevar a la formación de derivados de quinolina N-óxido .

Aplicaciones Científicas De Investigación

Anticancer Applications

5-Nitroso-8-hydroxyquinoline exhibits promising anticancer properties, largely attributed to its ability to inhibit proteasome activity. This mechanism is crucial in cancer treatment as it can induce apoptosis in cancer cells, particularly those resistant to conventional therapies.

- Mechanism of Action : The compound's anticancer activity is linked to its role as a proteasome inhibitor. By disrupting the proteasome's function, it leads to the accumulation of pro-apoptotic factors, thereby promoting cell death in tumor cells .

- Case Studies : Research has shown that 5-NO-8-HQ can overcome resistance to bortezomib, a commonly used proteasome inhibitor. In vitro studies demonstrated that this compound effectively induces cytotoxicity in various cancer cell lines, including leukemia and ovarian cancer cells .

Antimicrobial Activity

This compound has been recognized for its broad-spectrum antimicrobial properties, particularly against urinary tract infections (UTIs).

- Historical Use : This compound has been utilized since the 1960s for treating UTIs caused by Gram-negative bacteria such as Escherichia coli . Its mechanism involves chelation of essential metal ions like iron and zinc, which are vital for bacterial growth.

- Recent Findings : Studies indicate that 5-NO-8-HQ can reduce biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The compound effectively disrupts biofilm synthesis at sub-inhibitory concentrations, highlighting its potential as an antibiofilm agent .

Metal Chelation Properties

The chelating ability of this compound is another significant aspect of its application.

- Role in Metal Homeostasis : The compound's capacity to bind metal ions makes it useful in restoring metal balance in biological systems. This property is particularly beneficial in treating disorders related to metal overload or deficiency, such as neurodegenerative diseases .

- Research Insights : Recent studies have explored the synthesis of metal complexes with 5-NO-8-HQ, demonstrating enhanced solubility and bioactivity against multidrug-resistant cancer cells. These complexes have shown promise in improving therapeutic efficacy while reducing toxicity .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound derivatives is crucial for developing more effective compounds.

Mecanismo De Acción

NSC 3852 ejerce sus efectos principalmente a través de la inhibición de la histona desacetilasa. Al inhibir esta enzima, NSC 3852 evita la eliminación de los grupos acetilo de las histonas, lo que lleva a una estructura de cromatina más relajada y una mayor transcripción génica. Este mecanismo es particularmente importante en las células cancerosas, donde NSC 3852 induce la generación de especies reactivas de oxígeno, causando daño al ADN y apoptosis . El compuesto también da como resultado la acumulación de células en la fase G0 y reduce los niveles de proteínas reguladoras clave como la proteína retinoblastoma, E2F1 y Myc .

Comparación Con Compuestos Similares

NSC 3852 es único entre los inhibidores de la histona desacetilasa debido a su estructura química y reactividad específicas. Compuestos similares incluyen:

Tricostatina A: Otro inhibidor de la histona desacetilasa con una estructura química diferente pero actividad biológica similar.

Vorinostat: Un inhibidor de la histona desacetilasa aprobado clínicamente utilizado en el tratamiento de ciertos tipos de cáncer.

Romidepsin: Otro inhibidor de la histona desacetilasa con una estructura química y un mecanismo de acción distintos.

En comparación con estos compuestos, NSC 3852 ha mostrado una reactividad única en la generación de especies reactivas de oxígeno e inducción de la diferenciación celular, lo que lo convierte en una herramienta valiosa para la investigación y posibles aplicaciones terapéuticas .

Actividad Biológica

5-Nitroso-8-hydroxyquinoline (5-NO-8-HQ) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities, particularly in medicinal chemistry. The nitroso substitution at the 5-position significantly alters its pharmacological properties, leading to various applications in cancer therapy and metal ion chelation.

Anticancer Properties

5-NO-8-HQ has shown promising anticancer activity against multidrug-resistant (MDR) cancer cells. Research indicates that modifications in the chemical structure, such as the introduction of different substituents on the quinoline ring, can enhance its cytotoxic effects. For instance, studies have demonstrated that certain derivatives exhibit selective toxicity towards MDR cells due to their ability to chelate metal ions, which is crucial for overcoming drug resistance mechanisms in cancer therapy .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-NO-8-HQ | MES-SA/Dx5 (MDR) | 1.5 | Metal chelation, apoptosis induction |

| Derivative A | HeLa | 0.7 | Inhibition of topoisomerase |

| Derivative B | SKHep | 2.6 | Reactive oxygen species generation |

Neuroprotective Effects

The neuroprotective potential of 5-NO-8-HQ has also been explored, particularly in models of neurodegenerative diseases. Compounds derived from 8-hydroxyquinoline have been shown to protect neuronal cells from oxidative stress-induced damage. For example, certain derivatives can reduce hydrogen peroxide-induced cell death in SHSY-5Y neuroblastoma cells by modulating oxidative stress pathways and enhancing cellular antioxidant defenses .

Case Study: Neuroprotective Mechanisms

In a study investigating the neuroprotective effects of an 8-hydroxyquinoline derivative, researchers found that it could inhibit the activation of apoptotic pathways in neuronal cells exposed to neurotoxic agents. The compound demonstrated low acute toxicity and effectively crossed the blood-brain barrier, indicating its potential for treating neurodegenerative disorders .

Chelation Activity

The chelation ability of 5-NO-8-HQ is another significant aspect of its biological activity. It acts as a strong metal ion chelator, which is beneficial in various therapeutic contexts, including the treatment of heavy metal poisoning and as an adjunct therapy in cancer treatment by sequestering essential metal ions required for tumor growth.

Table 2: Chelation Properties of this compound

| Metal Ion | Stability Constant (log K) |

|---|---|

| Cu(II) | 6.3 |

| Fe(III) | 7.1 |

| Ni(II) | 5.9 |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of metal complexes derived from this compound has been extensively studied. The formation of bidentate Schiff bases with various metal ions has been reported, leading to complexes with enhanced biological activities compared to their parent compounds . Structure-activity relationship studies indicate that specific substitutions on the quinoline ring can significantly affect both chelation properties and biological efficacy.

Key Findings from SAR Studies

- Substituent Positioning : Modifications at the 5-position often enhance anticancer activity.

- Metal Ion Interaction : The choice of metal ion significantly influences the stability and biological activity of the resulting complexes.

- Functional Groups : The introduction of electron-withdrawing or electron-donating groups alters the electronic properties, impacting both chelation strength and biological interactions.

Propiedades

IUPAC Name |

5-nitrosoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-8-4-3-7(11-13)6-2-1-5-10-9(6)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWRYPGAUIOOMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063079 | |

| Record name | 8-Quinolinol, 5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658252 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3565-26-2 | |

| Record name | 5-Nitroso-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3565-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydron III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003565262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitroso-8-hydroxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol, 5-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinol, 5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrosoquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRON III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P302KW5VDN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical synthetic routes for producing 5-nitrosoquinolin-8-ol?

A1: 5-Nitrosoquinolin-8-ol (also known as 5-nitroso-8-hydroxyquinoline) is synthesized through a two-step process. First, 8-hydroxyquinoline undergoes nitrosation using sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5 °C), yielding 5-nitrosoquinolin-8-ol. [, , ]

Q2: What are the key structural characteristics of 5-nitrosoquinolin-8-ol, and how are they confirmed?

A2: While the provided abstracts don't delve into specific spectroscopic data, they confirm that researchers utilize techniques like FTIR, NMR, and elemental analysis to characterize 5-nitrosoquinolin-8-ol. [, ] These methods help elucidate the presence of characteristic functional groups (nitroso, hydroxyl) and confirm the compound's molecular formula and weight.

Q3: Has any research explored the structure-activity relationship (SAR) of 5-nitrosoquinolin-8-ol and its derivatives?

A4: Yes, studies have investigated the SAR of 5-nitrosoquinolin-8-ol. Interestingly, even slight structural modifications to the molecule can lead to significant changes in activity and target specificity. For instance, while some derivatives retain inhibitory activity against HUVEC growth, they may exhibit different mechanisms compared to 5-nitrosoquinolin-8-ol. [] This highlights the complexity of SAR and its importance in drug development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.